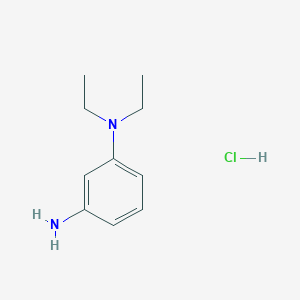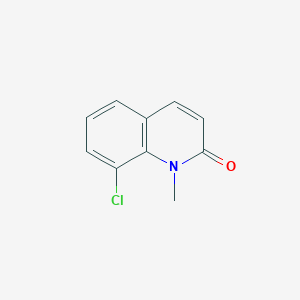![molecular formula C12H10N2O B11902249 5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-77-8](/img/structure/B11902249.png)
5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be achieved through several methods, including:
Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of boronic acids with halogenated pyridines.
Stille Coupling: Another palladium-catalyzed method, Stille coupling involves the reaction of organotin compounds with halogenated pyridines.
Industrial Production Methods
Industrial production of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of reagents.
化学反応の分析
Types of Reactions
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl and aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenated reagents and catalysts like palladium are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bipyridine derivatives
科学的研究の応用
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde primarily involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the metal involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for various applications .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
5,5’-Dimethyl-2,2’-bipyridine: Similar to 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde but with two methyl groups instead of one.
Uniqueness
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group, which allows for a diverse range of chemical reactions and applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and related fields.
特性
CAS番号 |
1346686-77-8 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
5-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-8H,1H3 |
InChIキー |
WTSJEDLFEQGVAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


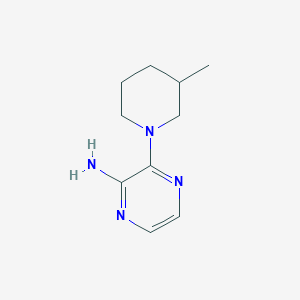
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
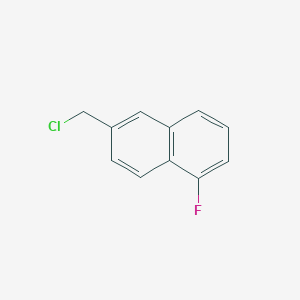
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)

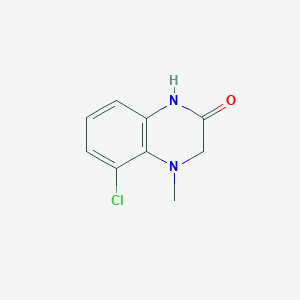


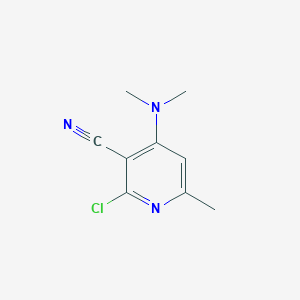

![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
